n-Phenylpiperidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N-phenylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;;/h1-3,5-6,11-13H,4,7-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZJZMCUQQGWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
Cyclization of δ-amino alcohols or halides under acidic or basic conditions is a classical approach. For example, treating 5-chloropentylamine with sodium hydroxide induces intramolecular nucleophilic substitution, yielding piperidine. Alternatively, reductive cyclization of δ-keto nitriles using hydrogenation catalysts (e.g., Raney nickel) achieves high ring-closure efficiency.
Key Reagents and Conditions:
Reduction of Pyridine Derivatives
Catalytic hydrogenation of pyridine derivatives (e.g., 3-aminopyridine) using platinum oxide or palladium on carbon selectively saturates the aromatic ring. This method avoids harsh cyclization conditions but requires careful control to prevent over-reduction.
Introduction of the Phenyl Group
The phenyl group is introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
Reacting piperidin-3-amine with fluorobenzene derivatives (e.g., 1-fluoro-3-nitrobenzene) in the presence of potassium carbonate in DMF facilitates substitution at the para position. Yields improve with electron-withdrawing substituents on the aryl ring.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 3-aminopiperidine boronic esters with aryl halides offers regioselective phenyl attachment. For instance, using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a dioxane/water solvent system achieves >80% yield.
Comparative Table: Phenyl Group Introduction Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 120°C, 24 hr | 65–70 | 92 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 12 hr | 80–85 | 98 |
Formation of the Dihydrochloride Salt
The free base is converted to the dihydrochloride salt to enhance stability and solubility. Treatment with hydrochloric acid (2–4 eq) in ethanol or methanol under reflux (60–70°C, 2–4 hr) precipitates the salt. Excess HCl is avoided to prevent decomposition.
Optimization Parameters:
-
Solvent : Methanol > ethanol due to higher polarity.
-
Acid Concentration : 2.2 eq HCl ensures complete protonation without byproducts.
-
Crystallization : Slow cooling (0.5°C/min) yields larger, purer crystals.
Optimization of Reaction Conditions
Temperature and Catalysis
Elevated temperatures (80–100°C) accelerate Suzuki coupling but risk side reactions. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) in nucleophilic substitutions improves aryl halide reactivity.
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while dioxane/water mixtures optimize Suzuki coupling efficiency.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal studies confirm the equatorial orientation of the phenyl group, critical for biological activity.
Industrial-Scale Production Considerations
Scaling up requires:
-
Continuous Flow Reactors : Minimize batch variability in cyclization steps.
-
Cost-Effective Catalysts : Replacing Pd with Ni-based catalysts reduces expenses.
Challenges and Limitations
Chemical Reactions Analysis
n-Phenylpiperidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
n-Phenylpiperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various piperidine derivatives, which are important in drug design and development.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of n-Phenylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-phenylpiperidin-3-amine dihydrochloride and similar piperidine-based dihydrochloride salts:
Key Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃ in ): Increase lipophilicity and metabolic stability, making such analogs suitable for CNS-targeted drugs . Heterocyclic Attachments (e.g., pyridine in ): Enhance binding affinity to enzymatic targets like kinases or neurotransmitter receptors .
Positional Isomerism :
- Chirality: (3R)-3-Aminopiperidine dihydrochloride () highlights the importance of stereochemistry in drug efficacy, with enantiopure forms (≥98% purity) critical for asymmetric synthesis .
Biological Activity
n-Phenylpiperidin-3-amine dihydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. Its biological activity is primarily attributed to its interactions with neurotransmitter systems, making it a candidate for studying neurological disorders and potential therapeutic applications.
The biological effects of this compound are mediated through its interaction with specific receptors and enzymes. This compound is known to modulate dopaminergic and serotonergic pathways, leading to various physiological effects. Specifically, it has been reported to:
- Increase the release and uptake of dopamine and serotonin : This action suggests potential applications in treating mood disorders and conditions characterized by dopaminergic dysfunction, such as Parkinson's disease.
- Inhibit monoamine oxidase (MAO) enzymes : By inhibiting MAO, this compound may enhance the levels of neurotransmitters in the synaptic cleft, further supporting its antidepressant properties.
Biological Properties
The compound exhibits several significant biological properties:
| Property | Description |
|---|---|
| Dopaminergic Activity | Enhances dopamine release, potentially aiding in Parkinson's disease treatment. |
| Serotonergic Activity | Increases serotonin levels, which may alleviate depressive symptoms. |
| Anxiolytic Effects | Demonstrated potential to reduce anxiety in preclinical models. |
| Low Toxicity Profile | Exhibits minimal adverse effects at therapeutic doses; higher doses may cause seizures or respiratory issues. |
Case Studies and Research Findings
Research on this compound has provided insights into its therapeutic potential:
- Antidepressant Effects : A study investigating the compound's effects on animal models of depression found that it significantly reduced immobility time in forced swim tests, indicating antidepressant-like activity .
- Neuroprotective Properties : In models of neurodegeneration, this compound demonstrated protective effects against neuronal loss associated with excitotoxicity, suggesting its potential as a neuroprotective agent.
- Anxiolytic Activity : Experimental studies have shown that the compound reduces anxiety-like behaviors in rodents, correlating with increased serotonergic activity.
Applications in Scientific Research
This compound is utilized across various domains:
- Pharmacology : As a tool for studying neurotransmitter systems and their roles in mood regulation.
- Medicinal Chemistry : As a precursor for synthesizing novel compounds aimed at treating neurological disorders.
- Forensic Toxicology : Employed as a marker for detecting synthetic psychoactive substances in biological samples.
Current State of Research
Ongoing studies are focusing on elucidating the long-term effects and potential drug interactions involving this compound. Researchers are particularly interested in its application for treating conditions such as:
- Parkinson's Disease
- Schizophrenia
- Depression
Future directions include exploring new synthetic methods for producing this compound more efficiently and investigating its mechanisms at the molecular level to enhance therapeutic efficacy .
Q & A
Basic: What are the key synthetic pathways for n-Phenylpiperidin-3-amine dihydrochloride?
Answer:
The synthesis typically involves three critical steps:
Reductive Amination : Introduce the amine group using ketones or aldehydes with ammonium acetate and sodium cyanoborohydride in methanol under reflux (40-60°C) .
Methylation : React the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) to achieve N-methylation .
Salt Formation : Treat the free base with concentrated HCl in ethanol to form the dihydrochloride salt, ensuring high purity via recrystallization .
Basic: Which analytical techniques confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify molecular structure and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .
- HPLC : Quantifies purity (>95% recommended for biological assays) .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at -20°C to prevent hygroscopic degradation .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Refer to safety data sheets for thermal stability thresholds (e.g., decomposition points via TGA/DSC) .
Advanced: How can contradictions in reported biological activity data for this compound be resolved?
Answer:
- Cross-Validation : Replicate assays (e.g., enzyme kinetics, binding affinity studies) under standardized conditions .
- Structural Confirmation : Use X-ray crystallography or NOESY NMR to rule out stereochemical inconsistencies .
- Target Selectivity Profiling : Screen against related off-target receptors to identify non-specific interactions .
Advanced: What methods optimize enantioselective synthesis of this compound?
Answer:
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
- Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) .
- Circular Dichroism (CD) : Validate enantiomeric excess (>90% ee) post-synthesis .
Advanced: How can discrepancies between in vitro and in vivo efficacy studies be addressed?
Answer:
- Pharmacokinetic Profiling : Assess bioavailability, metabolism (e.g., liver microsomes), and blood-brain barrier penetration .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
- Dose-Response Calibration : Align in vitro IC₅₀ values with achievable plasma concentrations in vivo .
Methodological: What experimental approaches determine the thermal stability of this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Measures weight loss during heating (10°C/min) to identify decomposition points .
- Differential Scanning Calorimetry (DSC) : Detects endothermic/exothermic events (e.g., melting, degradation) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified phenyl/piperidine groups and test binding affinity (e.g., Ki values via radioligand assays) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate structural features with activity .
- Functional Group Scanning : Replace the methyl group with halogens or electron-withdrawing groups to assess potency shifts .
Advanced: How to validate target receptor interactions for this compound?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) in real-time .
- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy and stoichiometry .
- Cellular Functional Assays : Test cAMP inhibition or calcium flux in receptor-transfected cell lines .
Advanced: What strategies mitigate cytotoxicity in cell-based assays?
Answer:
- Dose Range-Finding : Pre-test viability (MTT/XTT assays) to identify non-toxic concentrations .
- Time-Course Experiments : Shorten exposure times (e.g., 6–24 hrs) to reduce off-target effects .
- Rescue Experiments : Co-administer receptor antagonists to confirm mechanism-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
